2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a 3-bromobenzylthio group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized quinazolinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the 4-methoxyphenyl group.
Attachment of the 3-Bromobenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or the bromobenzylthio group.
Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives or reduced bromobenzylthio derivatives.
Substitution: Substituted benzylthio derivatives.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3-Methylbenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of the bromine atom in the 3-bromobenzylthio group, which can influence its reactivity and biological activity. The combination of the 3-bromobenzylthio group and the 4-methoxyphenyl group on the quinazolinone core may also contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-27-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24-22(25)28-14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSIHZZDFAZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488840-68-2 | |
Record name | 2-((3-BROMOBENZYL)THIO)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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